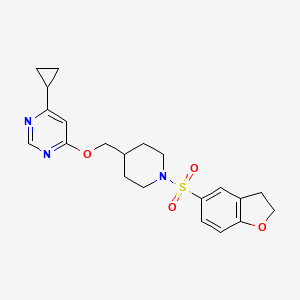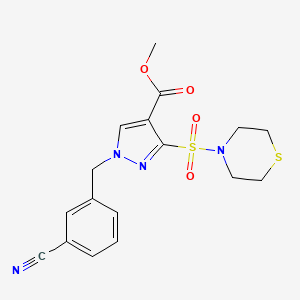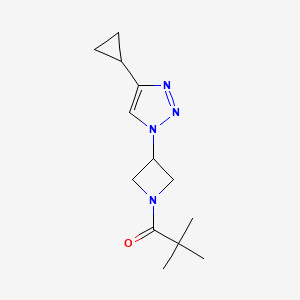![molecular formula C23H18ClN3S B2940634 4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline CAS No. 303986-87-0](/img/structure/B2940634.png)
4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves several steps. For instance, the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole involved the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . It’s important to note that the exact synthesis process for “4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline” may differ.Applications De Recherche Scientifique
Photochemical Decomposition
The study on sulfamethoxazole, a compound with a distinct structure but sharing thematic chemical functionalities, including the presence of an aromatic sulfonyl group, demonstrates the compound's photolability in acidic aqueous solutions. This research could imply that compounds with similar aromatic and heteroaromatic structures might also exhibit interesting photoreactive properties, potentially relevant for environmental decomposition processes or photochemical synthesis pathways (Wei Zhou & D. Moore, 1994).
Ionic Liquids and Nitration of Aromatic Compounds
Another study explored the design of an ionic liquid for the efficient nitration of aromatic compounds, including anilines. Given the structural complexity and presence of anilinic nitrogen in the query compound, research like this highlights the potential for using innovative solvents and reagents in modifying or synthesizing complex aromatic compounds with specific functional groups (M. Zolfigol et al., 2012).
Schiff Bases and Optical Properties
The synthesis and characterization of Schiff bases derived from azo-based compounds, demonstrating their optical properties, crystalline structure, and potential applications in material science. This suggests that compounds with similar imidazole and aniline components could be synthesized and explored for their optical and material applications (A. Shili et al., 2020).
Corrosion Inhibition
Research on thiophene Schiff base compounds as corrosion inhibitors for metals in acidic environments provides an example of how complex aromatic compounds, including those with aniline groups, can serve as effective corrosion inhibitors. This application is critical in industrial settings where metal preservation is essential (D. Daoud et al., 2014).
Polyaniline-based Materials
Studies on polyaniline and carbon nanotube hybrids modified with ionic liquids for anti-corrosive applications in coatings demonstrate the utility of aniline derivatives in advanced material science, particularly in enhancing the durability and functionality of protective coatings (L. Souto & B. G. Soares, 2020).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3S/c1-16-7-13-20(14-8-16)28-23-21(15-25-19-11-9-18(24)10-12-19)26-22(27-23)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAEBJPTZVHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)
![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)


![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)

![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)

